molecular formula C15H21N3O B11978639 N'-Cyclohexylidene-2-(3-toluidino)acetohydrazide CAS No. 303064-22-4

N'-Cyclohexylidene-2-(3-toluidino)acetohydrazide

Cat. No.: B11978639
CAS No.: 303064-22-4
M. Wt: 259.35 g/mol
InChI Key: ZXGPMMCRGKZRJL-UHFFFAOYSA-N
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Description

N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide is an organic compound with the molecular formula C15H21N3O It is a derivative of acetohydrazide and is characterized by the presence of a cyclohexylidene group and a toluidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide typically involves the condensation reaction between cyclohexanone and 2-(3-toluidino)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the cyclohexylidene group. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted acetohydrazides.

Scientific Research Applications

N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide can be compared with other similar compounds, such as:

  • N’-Cyclohexylidene-2-(4-toluidino)acetohydrazide
  • N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide
  • N’-Cyclohexylidene-2-(4-ethoxyanilino)acetohydrazide

These compounds share similar chemical structures but differ in the position and nature of substituents on the aromatic ring. The uniqueness of N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

303064-22-4

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-(3-methylanilino)acetamide

InChI

InChI=1S/C15H21N3O/c1-12-6-5-9-14(10-12)16-11-15(19)18-17-13-7-3-2-4-8-13/h5-6,9-10,16H,2-4,7-8,11H2,1H3,(H,18,19)

InChI Key

ZXGPMMCRGKZRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=C2CCCCC2

Origin of Product

United States

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